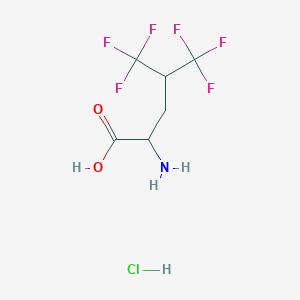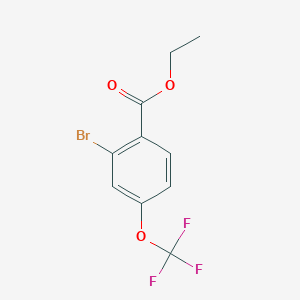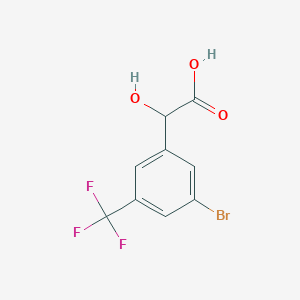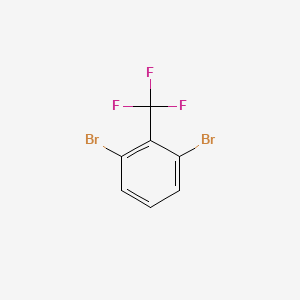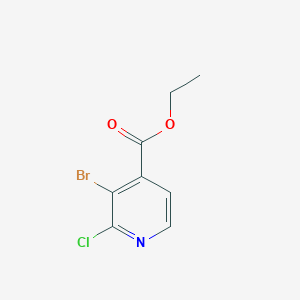
Ethyl 3-bromo-2-chloroisonicotinate
Overview
Description
Ethyl 3-bromo-2-chloroisonicotinate: is an organic compound with the molecular formula C₈H₇BrClNO₂. It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of Ethyl 3-bromo-2-chloroisonicotinate typically involves the bromination and chlorination of isonicotinic acid derivatives. The process begins with the esterification of isonicotinic acid to form ethyl isonicotinate. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 3-bromo-2-chloroisonicotinate undergoes nucleophilic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the pyridine ring.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of isonicotinic acid can be obtained.
Reduction Products: Amino derivatives of isonicotinic acid.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Ethyl 3-bromo-2-chloroisonicotinate is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
Ethyl 3-bromoisonicotinate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Ethyl 2-chloroisonicotinate: Lacks the bromine substituent, affecting its reactivity and biological activity.
Uniqueness:
Dual Halogenation:
Properties
IUPAC Name |
ethyl 3-bromo-2-chloropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGZSKBWOXQGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




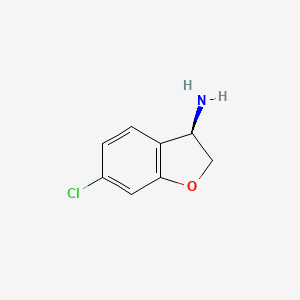
![2-[(Tert-butoxycarbonyl)amino]-3-(3,4-difluorophenyl)propanoic acid](/img/structure/B3222629.png)
